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Compound of Interest

Compound Name: Ethyl isoquinoline-7-carboxylate

Cat. No.: B1592878 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the expected spectroscopic data for

Ethyl isoquinoline-7-carboxylate (CAS No: 407623-83-0, Molecular Formula: C₁₂H₁₁NO₂,

Molecular Weight: 201.22 g/mol ). While a publicly available experimental dataset for this

specific molecule is not readily accessible, this document compiles predicted spectroscopic

characteristics based on data from structurally related isoquinoline and quinoline derivatives. It

also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analysis suitable for this class of

compounds. This guide is intended to serve as a valuable resource for researchers in the fields

of medicinal chemistry, organic synthesis, and analytical chemistry. A Certificate of Analysis

confirms that the ¹H NMR and LCMS data are consistent with the structure of Ethyl
isoquinoline-7-carboxylate[1].

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl isoquinoline-7-
carboxylate. These predictions are derived from the analysis of similar compounds and

established principles of spectroscopic interpretation.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.3 - 9.1 s 1H H-1

~8.6 - 8.4 d 1H H-8

~8.2 - 8.0 d 1H H-5

~7.8 - 7.6 dd 1H H-6

~7.7 - 7.5 d 1H H-3

~7.5 - 7.3 d 1H H-4

~4.4 q 2H -O-CH₂-CH₃

~1.4 t 3H -O-CH₂-CH₃

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~166 C=O (Ester)

~152 C-1

~144 C-3

~136 C-4a

~131 C-8

~130 C-6

~129 C-7

~128 C-5

~127 C-8a

~122 C-4

~61 -O-CH₂-CH₃

~14 -O-CH₂-CH₃

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2980 Medium Aliphatic C-H Stretch

~1720 Strong C=O Stretch (Ester)

~1620, 1580, 1500 Medium-Strong Aromatic C=C Bending

~1280 Strong
Asymmetric C-O-C Stretch

(Ester)

~1100 Strong
Symmetric C-O-C Stretch

(Ester)

~850 - 750 Strong C-H Out-of-plane Bending
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Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

201 High [M]⁺ (Molecular Ion)

172 Moderate [M - C₂H₅]⁺

156 Moderate [M - OCH₂CH₃]⁺

128 High [M - COOC₂H₅]⁺

101 Moderate [C₇H₅N]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of Ethyl
isoquinoline-7-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

Weigh approximately 5-10 mg of Ethyl isoquinoline-7-carboxylate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Solvent: CDCl₃
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Temperature: 298 K

Spectral Width: 16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 240 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm

for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.
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Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid Ethyl isoquinoline-7-carboxylate sample directly onto

the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the built-

in clamp.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing and Analysis:

The acquired spectrum should be displayed in terms of transmittance or absorbance.

Identify and label the major absorption bands.

Assign the observed bands to specific functional group vibrations (e.g., C=O stretch, C-H

stretch, C-O stretch).

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

Direct Insertion Probe (DIP): Load a small amount of the sample into a capillary tube and

insert it into the ion source.

Gas Chromatography (GC-MS): Dissolve the sample in a volatile solvent (e.g.,

dichloromethane, ethyl acetate) and inject it into the GC. The compound will be separated

and then introduced into the mass spectrometer.

EI-MS Acquisition Parameters:

Ionization Energy: 70 eV

Ion Source Temperature: 200-250 °C

Mass Range: m/z 40-500

Scan Rate: 1 scan/second

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Propose fragmentation pathways consistent with the observed spectrum and the molecular

structure.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a synthetic organic compound like Ethyl isoquinoline-7-carboxylate.
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Workflow for Spectroscopic Characterization

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of Ethyl
isoquinoline-7-carboxylate

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

¹H & ¹³C Peak Assignment Functional Group
Identification

Molecular Weight & Fragmentation
Pattern Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and

spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for Ethyl
Isoquinoline-7-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592878#spectroscopic-data-for-ethyl-isoquinoline-7-
carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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